molecular formula C14H12O4 B6397513 5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid CAS No. 1261969-73-6

5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397513
CAS No.: 1261969-73-6
M. Wt: 244.24 g/mol
InChI Key: IGLIJJJVEIOBLY-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid: is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of hydroxyl groups on the benzene ring, which contribute to its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid typically involves the hydroxylation of a benzoic acid derivative. One common method is the reaction of 2-hydroxymethylphenylboronic acid with 3,5-dihydroxybenzoic acid under oxidative conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated benzoic acid derivatives.

Scientific Research Applications

Chemistry: 5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid is used as a building block in organic synthesis. Its hydroxyl and carboxyl groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of drugs for treating inflammatory diseases and oxidative stress-related conditions.

Industry: In the materials science field, this compound is investigated for its use in the synthesis of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The biological activity of 5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid is primarily attributed to its ability to interact with cellular targets through its hydroxyl and carboxyl groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

    Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory and analgesic properties.

    Protocatechuic acid: Known for its antioxidant and antimicrobial activities.

    Gentisic acid: Exhibits anti-inflammatory and analgesic effects similar to salicylic acid.

Uniqueness: 5-Hydroxy-3-(2-hydroxymethylphenyl)benzoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which may confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.

Properties

IUPAC Name

3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(16)6-10/h1-7,15-16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLIJJJVEIOBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689040
Record name 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-73-6
Record name 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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